molecular formula C15H10Br2N2O B11979047 6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone CAS No. 302913-23-1

6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone

Cat. No.: B11979047
CAS No.: 302913-23-1
M. Wt: 394.06 g/mol
InChI Key: KMOLCAFZKWUFHV-UHFFFAOYSA-N
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Description

6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core with bromine atoms at the 6th position and on the benzyl group attached to the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzylamine and 6-bromo-2-aminobenzamide.

    Condensation Reaction: The 4-bromobenzylamine undergoes a condensation reaction with 6-bromo-2-aminobenzamide in the presence of a suitable condensing agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Cyclization: The intermediate formed undergoes cyclization to form the quinazolinone core structure.

    Purification: The final product is purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Products: Compounds with different functional groups replacing the bromine atoms.

    Oxidation Products: Compounds with oxidized functional groups such as carboxylic acids or ketones.

    Reduction Products: Compounds with reduced functional groups such as alcohols or amines.

Scientific Research Applications

6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, gene expression, or metabolic pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4(3H)-quinazolinone: Lacks the 4-bromobenzyl group.

    3-(4-Bromobenzyl)-4(3H)-quinazolinone: Lacks the bromine atom at the 6th position.

    4(3H)-Quinazolinone: Lacks both bromine atoms and the benzyl group.

Uniqueness

6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone is unique due to the presence of both bromine atoms and the benzyl group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

302913-23-1

Molecular Formula

C15H10Br2N2O

Molecular Weight

394.06 g/mol

IUPAC Name

6-bromo-3-[(4-bromophenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C15H10Br2N2O/c16-11-3-1-10(2-4-11)8-19-9-18-14-6-5-12(17)7-13(14)15(19)20/h1-7,9H,8H2

InChI Key

KMOLCAFZKWUFHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3)Br)Br

Origin of Product

United States

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